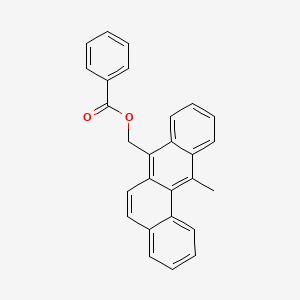
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple aromatic rings, which contribute to their stability and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-methanol, 12-methyl-, benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation of benz(a)anthracene with methanol and methyl groups, followed by esterification with benzoic acid to form the benzoate ester. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, to the aromatic rings.
Reduction: This reaction can reduce double bonds or aromatic rings, leading to the formation of more saturated compounds.
Substitution: This reaction can replace hydrogen atoms on the aromatic rings with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: It is used in studies investigating the effects of PAHs on biological systems, including their potential carcinogenicity and mutagenicity.
Medicine: It is explored for its potential therapeutic applications, such as in the development of anticancer drugs.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-7-methanol, 12-methyl-, benzoate involves its interaction with various molecular targets and pathways. For example, it may interact with DNA, leading to mutations and potentially carcinogenic effects. It may also interact with enzymes and receptors, affecting cellular processes such as signal transduction and gene expression. The specific pathways involved depend on the context and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene, 7,12-dimethyl-: This compound has similar aromatic ring structures but differs in the position and number of methyl groups.
Benz(a)anthracene, 7-ethyl-12-methyl-: This compound has an ethyl group in addition to the methyl group, leading to different chemical properties.
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl-: This compound has a hydroxyl group in addition to the methanol and methyl groups, affecting its reactivity and biological activity.
Uniqueness
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its benzoate ester group, in particular, may influence its solubility, stability, and reactivity compared to other similar compounds.
Propiedades
Número CAS |
31012-29-0 |
|---|---|
Fórmula molecular |
C27H20O2 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(12-methylbenzo[a]anthracen-7-yl)methyl benzoate |
InChI |
InChI=1S/C27H20O2/c1-18-21-12-7-8-14-23(21)25(17-29-27(28)20-10-3-2-4-11-20)24-16-15-19-9-5-6-13-22(19)26(18)24/h2-16H,17H2,1H3 |
Clave InChI |
MXZZITVTYIZHJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C3=CC=CC=C13)COC(=O)C4=CC=CC=C4)C=CC5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


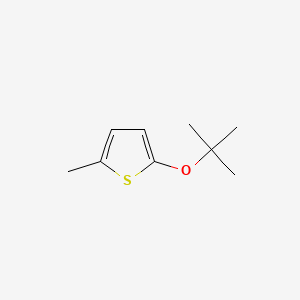

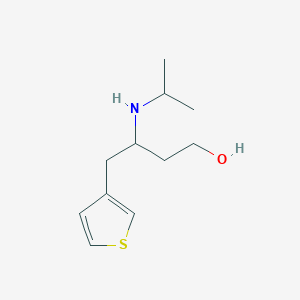
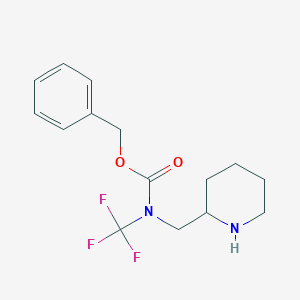


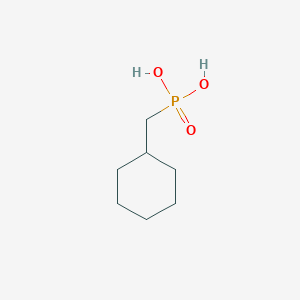
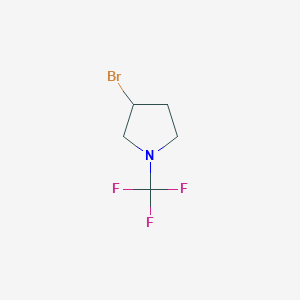
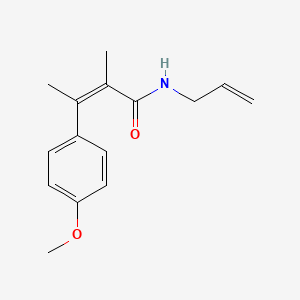

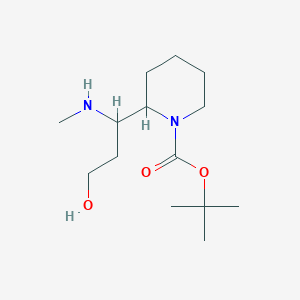

![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)
